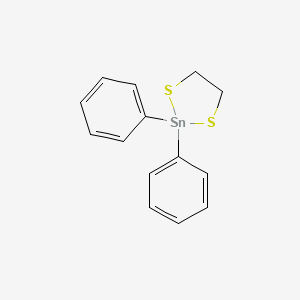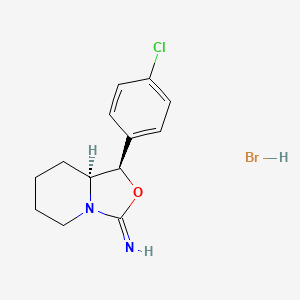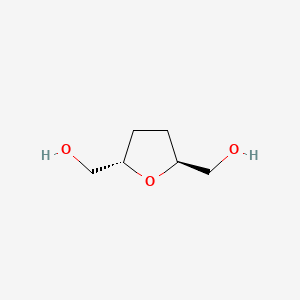
2,5-Tetrahydrofurandimethanol, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Tetrahydrofurandimethanol, trans- is a bio-based compound with the molecular formula C6H12O3. It is a cyclic diol containing a tetrahydrofuran ring with two hydroxymethyl groups in the trans configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Tetrahydrofurandimethanol, trans- can be synthesized through the hydrogenation of 2,5-furandicarboxylic acid (FDCA) or its esters. The hydrogenation process typically involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, the production of 2,5-tetrahydrofurandimethanol, trans- involves the catalytic hydrogenation of FDCA derived from biomass sources. The process is optimized to achieve high yields and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,5-Tetrahydrofurandimethanol, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Esterification: Reacts with carboxylic acids to form esters, which are useful in polymer synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used under hydrogen gas.
Esterification: Typically involves the use of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products Formed
Oxidation: 2,5-Furandicarboxylic acid.
Reduction: Tetrahydrofuran derivatives.
Esterification: Various esters used in polyester synthesis.
Scientific Research Applications
2,5-Tetrahydrofurandimethanol, trans- has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of biobased polyesters and polyurethanes.
Medicine: Research is ongoing to explore its use in drug delivery systems.
Industry: Utilized in the production of high-performance plastics and resins
Mechanism of Action
The mechanism of action of 2,5-tetrahydrofurandimethanol, trans- primarily involves its reactivity as a diol. The hydroxyl groups participate in various chemical reactions, enabling the formation of polymers and other compounds. The molecular targets and pathways involved include esterification and polycondensation reactions, which are crucial for the synthesis of biobased polyesters .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Butanediol
- Diethylene glycol
- 1,8-Octanediol
- 1,4-Cyclohexanedimethanol
- Ethylene glycol
Comparison
Compared to these similar compounds, 2,5-tetrahydrofurandimethanol, trans- exhibits unique properties due to its cyclic structure. This structure imparts higher rigidity and thermal stability to the resulting polymers. Additionally, the trans configuration of the hydroxymethyl groups enhances its reactivity in esterification and polycondensation reactions, making it a valuable monomer for biobased polyester synthesis .
Properties
CAS No. |
1122-89-0 |
|---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
[(2S,5S)-5-(hydroxymethyl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C6H12O3/c7-3-5-1-2-6(4-8)9-5/h5-8H,1-4H2/t5-,6-/m0/s1 |
InChI Key |
YCZZQSFWHFBKMU-WDSKDSINSA-N |
Isomeric SMILES |
C1C[C@H](O[C@@H]1CO)CO |
Canonical SMILES |
C1CC(OC1CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino}benzene](/img/structure/B14147156.png)
![3-(1,3-Benzodioxol-5-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14147170.png)
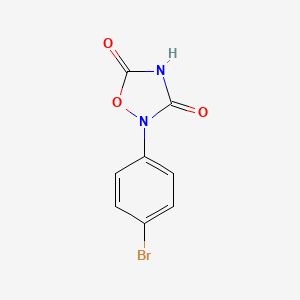
![N'-[(E)-quinoxalin-5-ylmethylidene]pyridine-4-carbohydrazide](/img/structure/B14147178.png)

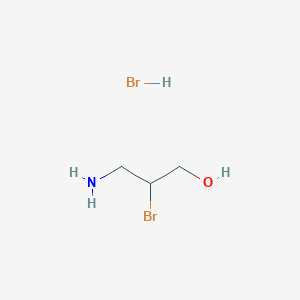
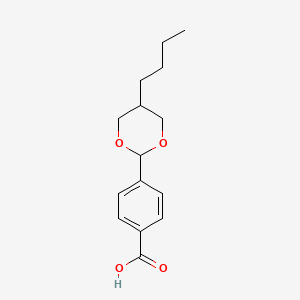
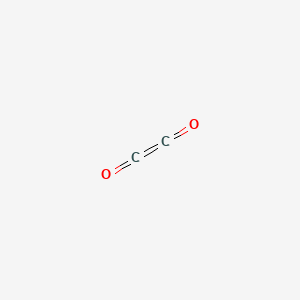
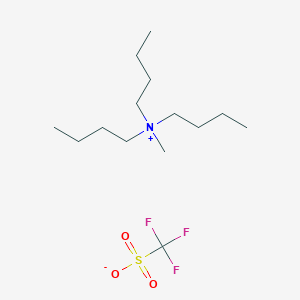


![4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine](/img/structure/B14147220.png)
